molecular formula C22H18O4 B046106 rac-Pinocembrin 7-Benzyl Ester CAS No. 120980-33-8

rac-Pinocembrin 7-Benzyl Ester

Cat. No.: B046106
CAS No.: 120980-33-8
M. Wt: 346.4 g/mol
InChI Key: FMMIVNKIMIQMIY-UHFFFAOYSA-N
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Description

rac-Pinocembrin 7-Benzyl Ester is a complex organic compound with the molecular formula C22H18O4. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Pinocembrin 7-Benzyl Ester typically involves the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

rac-Pinocembrin 7-Benzyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

rac-Pinocembrin 7-Benzyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-Pinocembrin 7-Benzyl Ester involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with different substituents.

    Dihydromyricetin: Known for its antioxidant and anti-inflammatory properties

Uniqueness

rac-Pinocembrin 7-Benzyl Ester stands out due to its unique combination of hydroxyl and phenylmethoxy groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-hydroxy-2-phenyl-7-phenylmethoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,20,23H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMIVNKIMIQMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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